
4-Cyanopyridine
Overview
Description
4-Cyanopyridine, also known as isonicotinonitrile, is an organic compound with the chemical formula C6H4N2. It consists of a pyridine ring substituted with a cyano group at the fourth position. This compound is a colorless to pale yellow crystalline solid with a characteristic odor. It is widely used in organic synthesis and serves as a versatile building block in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanopyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs at elevated temperatures, around 150-200°C, to facilitate the substitution of the chlorine atom with a cyano group .
Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen over a catalyst, typically vanadium oxide, at high temperatures (around 400-500°C). The resulting this compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: this compound can be oxidized to form pyridine-4-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), elevated temperatures (150-200°C).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation, solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Major Products:
Substitution: Aminopyridines, alkoxypyridines.
Reduction: 4-Aminopyridine.
Oxidation: Pyridine-4-carboxylic acid.
Scientific Research Applications
4-Cyanopyridine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and coordination polymers.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-cyanopyridine primarily involves its role as a ligand in coordination chemistry. It can coordinate with metal ions through the nitrogen atoms of the pyridine and cyano groups, forming stable complexes. These complexes can exhibit unique electronic and structural properties, making them useful in catalysis and material science .
In biological systems, this compound derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
4-Cyanopyridine can be compared with other cyanopyridine derivatives, such as 2-cyanopyridine and 3-cyanopyridine. While all three compounds share the cyano group attached to the pyridine ring, their positional isomerism leads to differences in reactivity and applications .
2-Cyanopyridine: The cyano group is attached to the second position of the pyridine ring.
3-Cyanopyridine: The cyano group is attached to the third position of the pyridine ring.
Uniqueness of this compound: this compound’s unique position of the cyano group at the fourth position allows it to form distinct coordination complexes and participate in specific chemical reactions. Its versatility as a ligand and intermediate in organic synthesis makes it a valuable compound in various scientific and industrial applications .
Biological Activity
4-Cyanopyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological properties and potential applications of this compound.
Chemical Structure and Properties
This compound, with the molecular formula C6H4N2, features a pyridine ring substituted with a cyano group at the 4-position. This structural arrangement contributes to its unique reactivity and biological activity.
Pharmacological Activities
Recent studies have highlighted several pharmacological effects associated with this compound and its derivatives:
- Anticancer Activity : Research indicates that derivatives of cyanopyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the cyanopyridine structure have been shown to enhance antitumor properties, particularly when combined with indole cores .
- Antimicrobial Properties : this compound demonstrates notable antibacterial and antifungal activities. Its derivatives have been tested against a range of pathogens, revealing a spectrum of efficacy .
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to diseases such as tuberculosis. Specifically, it has been implicated in inhibiting Arylamine N-acetyltransferase (NAT), which is crucial for the metabolism of certain drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Studies employing molecular docking techniques have elucidated how specific substitutions can enhance or diminish activity against target proteins.
Substituent | Biological Activity | IC50 Value (µM) |
---|---|---|
Hydrogen | Baseline | N/A |
Phenyl | Enhanced Anticancer | 15 |
Indole | Potent Antitumor | 8 |
Alkyl groups | Variable Antimicrobial | 20-50 |
Case Studies
- Cytotoxicity Against Cancer Cells : A study synthesized new cyanopyridine derivatives and evaluated their cytotoxicity against human tumor cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 8 µM, suggesting potent anticancer properties .
- Antimicrobial Testing : Another investigation focused on the antibacterial efficacy of various cyanopyridine derivatives against Gram-positive and Gram-negative bacteria. The findings showed that some compounds had minimum inhibitory concentrations (MIC) below 10 µg/mL, indicating strong antimicrobial potential .
- Inhibition of Metabolic Enzymes : The role of this compound in inhibiting NAT was explored in vitro, revealing significant inhibition rates that suggest its utility in developing anti-tubercular therapies .
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the solubility of 4-cyanopyridine in various solvents, and how do temperature and solvent choice affect solubility?
The solubility of this compound can be determined using the gravimetric method across a temperature range (e.g., 268.15–318.15 K). Experimental data show that this compound exhibits greater solubility in polar solvents like water and methanol compared to non-polar solvents. Temperature significantly impacts solubility, with this compound demonstrating stability up to 298.15 K, unlike its isomer 3-cyanopyridine, which shows a sharp solubility increase above this threshold. Computational models like the Wilson equation and molecular simulations can elucidate solvent-molecule interactions, aiding in predicting solubility behavior .
Q. What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
Key techniques include:
- IR Spectroscopy : Identifies coordination modes (monodentate vs. bidentate) via shifts in cyano-group stretching vibrations (e.g., vas(CN) at ~2230 cm⁻¹ for monodentate vs. higher frequencies for bidentate coordination) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and hydrogen bonding in salts like 4-cyanopyridinium hydrogensquarate .
- UV-Vis Spectroscopy : Used to study electronic transitions in coordination complexes and photochemical reactions .
Q. How can this compound be synthesized, and what are the optimal conditions for high yield?
A novel synthesis route for derivatives like 4-dimethylaminopyridine (DMAP) involves reacting this compound with styrene in a 1:1.2 molar ratio under reflux with 40% NaOH. This method achieves a 73.8% yield, with styrene recoverable for reuse. Structural confirmation is performed via IR and ¹H NMR .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal complexes, and what structural features influence its coordination behavior?
this compound acts as a monodentate ligand via the pyridine nitrogen (Npy) or bidentate via both Npy and cyano nitrogen (NCN). In coordination polymers (e.g., [NiCl₂(4-CNpy)₂]ₙ), monodentate binding forms single/double chains, while bidentate coordination creates layered structures. IR spectroscopy and X-ray powder diffraction are critical for distinguishing coordination modes. Jahn-Teller distortions in Cu(II) complexes further illustrate structural flexibility .
Q. What role does this compound play in fluorescence quenching experiments, and how can such studies inform mechanistic pathways in photochemical reactions?
In fluorescence quenching studies, this compound quenches excited states of photoreductants like CBZ6, as shown by Stern-Volmer plots. This quenching effect (concentration-dependent) helps rule out electron transfer mechanisms (e.g., SET) and supports hydrogen atom transfer (HAT) pathways in photoredox catalysis .
Q. What are the challenges in designing coordination polymers using this compound, and how do synthesis conditions affect the resulting polymeric structures?
Challenges include controlling ligand coordination mode (mono- vs. bidentate) and stabilizing supramolecular architectures. Thermal decomposition of precursor complexes (e.g., [NiCl₂(4-CNpy)₂]ₙ → [NiCl₂(4-CNpy)]ₙ) alters dimensionality from chains to layers. Solvent choice and reaction temperature are critical for achieving desired polymorphs, as seen in triclinic vs. monoclinic Cu(II) complexes .
Q. How can computational methods complement experimental data in understanding this compound interactions?
Molecular dynamics simulations model solvent-solute interactions to explain solubility trends. Density functional theory (DFT) calculations predict electronic structures and vibrational spectra, validating experimental IR/NMR data. For example, simulations of this compound with cobalt porphyrins clarify axial ligand effects on catalytic dye degradation .
Q. In catalytic applications, how do cobalt porphyrin complexes incorporating this compound ligands perform in dye degradation processes?
Co(II)-porphyrin-4-cyanopyridine complexes degrade methylene blue efficiently, especially with H₂O₂. The axial ligand enhances electron transfer and stabilizes intermediates. Structural analysis (e.g., X-ray diffraction) reveals ruffling deformations in porphyrin rings, which correlate with catalytic activity .
Methodological Notes
- Contradiction Analysis : Solubility discrepancies between 3- and this compound isomers highlight the need for isomer-specific solvent selection .
- Experimental Design : For coordination polymer synthesis, variable-temperature XRD and controlled thermal decomposition are essential for phase-pure products .
- Data Interpretation : Combine Stern-Volmer kinetics with control experiments to exclude competing mechanisms in photochemical studies .
Properties
IUPAC Name |
pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-5-6-1-3-8-4-2-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQHTOMRSGBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041528 | |
Record name | 4-Pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Off-white crystals with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 4-Pyridinecarbonitrile | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Cyanopyridine | |
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Vapor Pressure |
0.31 [mmHg] | |
Record name | 4-Cyanopyridine | |
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CAS No. |
100-48-1 | |
Record name | 4-Cyanopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-48-1 | |
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Record name | 4-Pyridinecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60681 | |
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Record name | 4-Pyridinecarbonitrile | |
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Record name | Isonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.597 | |
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Record name | 4-PYRIDINECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY3226D010 | |
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